
11-Bromo-N-dodecylundecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Bromo-N-dodecylundecanamide is a brominated amide compound with the molecular formula C23H46BrNO It is characterized by a long aliphatic chain, which imparts hydrophobic properties, and a bromine atom, which makes it reactive in various chemical processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromo-N-dodecylundecanamide typically involves the bromination of a precursor amide. One common method is the reaction of N-dodecylundecanamide with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) at reflux temperature to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, reaction time, and reagent addition, resulting in a more efficient and scalable process.
化学反应分析
Types of Reactions: 11-Bromo-N-dodecylundecanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding dodecylundecanamide.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted amides.
- Oxidation reactions produce brominated carboxylic acids.
- Reduction reactions result in the formation of dodecylundecanamide.
科学研究应用
11-Bromo-N-dodecylundecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications .
作用机制
The mechanism of action of 11-Bromo-N-dodecylundecanamide involves its interaction with biological membranes due to its hydrophobic aliphatic chain. The bromine atom can participate in halogen bonding, which may influence the compound’s binding affinity to specific molecular targets. These interactions can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the compound may interfere with enzymatic pathways by forming covalent bonds with active site residues.
相似化合物的比较
N-dodecylundecanamide: Lacks the bromine atom, making it less reactive in substitution reactions.
11-Chloro-N-dodecylundecanamide: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and properties.
11-Iodo-N-dodecylundecanamide: Contains an iodine atom, which can lead to different halogen bonding interactions and reactivity.
Uniqueness: 11-Bromo-N-dodecylundecanamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties not found in its chloro or iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
属性
CAS 编号 |
798557-91-2 |
|---|---|
分子式 |
C23H46BrNO |
分子量 |
432.5 g/mol |
IUPAC 名称 |
11-bromo-N-dodecylundecanamide |
InChI |
InChI=1S/C23H46BrNO/c1-2-3-4-5-6-7-10-13-16-19-22-25-23(26)20-17-14-11-8-9-12-15-18-21-24/h2-22H2,1H3,(H,25,26) |
InChI 键 |
IATZBKNXGCVYRI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCNC(=O)CCCCCCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Dimethylamino)methyl]pyridin-2(1H)-one](/img/structure/B12532652.png)

![3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12532665.png)

![3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid](/img/structure/B12532681.png)
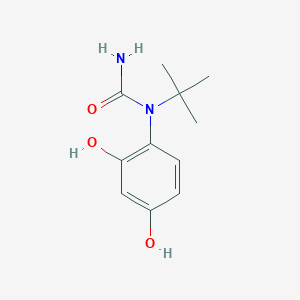
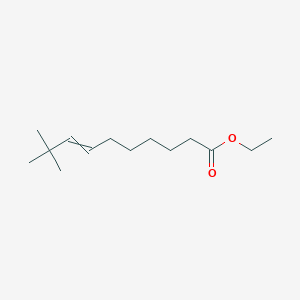

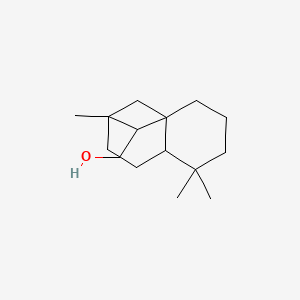
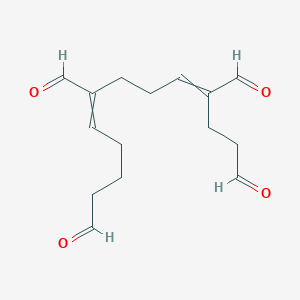
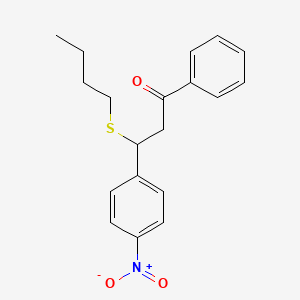
![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)
![9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12532733.png)
![9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline](/img/structure/B12532738.png)
